

# Addressing aggregation issues in DM4 ADC formulations

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: DM4 ADC Formulations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during the formulation of antibody-drug conjugates (ADCs) containing the cytotoxic payload DM4.

# Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in DM4 ADC formulations?

Aggregation of DM4 ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate.[1][2][3][4] Key contributing factors include:

- Payload Hydrophobicity: The DM4 payload is inherently hydrophobic.[5] Covalently attaching
  multiple DM4 molecules to the antibody's surface increases the overall hydrophobicity of the
  ADC, promoting self-association to minimize exposure to the aqueous environment.[1][6]
- Conjugation Process Stress: The chemical processes involved in conjugating DM4 to the antibody can induce conformational stress.[2][7] Conditions such as pH, temperature, and the use of organic co-solvents can lead to partial unfolding of the antibody, exposing

### Troubleshooting & Optimization





hydrophobic regions that are normally buried and accessible for intermolecular interactions. [1][2][3]

- Suboptimal Formulation Conditions: An inappropriate formulation buffer can fail to stabilize the ADC.[2][8] Key formulation parameters include:
  - pH: If the formulation pH is near the antibody's isoelectric point (pI), the net charge on the
     ADC is reduced, which can decrease solubility and promote aggregation.[2][8]
  - Ionic Strength: Insufficient or excessive ionic strength can affect electrostatic interactions between ADC molecules, potentially leading to aggregation.
- Storage and Handling: Physical stresses such as freeze-thaw cycles, agitation during transportation, and exposure to light or elevated temperatures can compromise the stability of the ADC and induce aggregation.[1][3][9]

Q2: Which excipients are most effective in preventing DM4 ADC aggregation and what are their mechanisms of action?

The selection of appropriate excipients is crucial for stabilizing DM4 ADCs.[6] A combination of excipients is often required for optimal stability.[2]



| Excipient Class | Examples                                 | Mechanism of Action                                                                                                                                                                                         |
|-----------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Surfactants     | Polysorbate 20, Polysorbate<br>80        | Non-ionic surfactants that prevent surface-induced aggregation and stabilize the ADC against mechanical stress by reducing intermolecular protein interactions.[1][3][10][11]                               |
| Sugars/Polyols  | Sucrose, Trehalose, Mannitol             | Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and lyophilization by preferential exclusion.[1][3][12]                                                            |
| Amino Acids     | Arginine, Glycine, Proline,<br>Histidine | Suppress aggregation by various mechanisms, including interacting with hydrophobic patches on the protein surface (Arginine) and increasing the stability of the native protein structure (Glycine).[2][10] |
| Buffers         | Histidine, Citrate                       | Maintain an optimal pH to ensure the ADC remains in a stable conformational state and carries a net charge, which helps to prevent aggregation.[3]                                                          |

Q3: How do I detect and quantify aggregation in my DM4 ADC sample?

Several analytical techniques can be used to detect and quantify ADC aggregates. It is recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.[1][13]



- Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates based on their hydrodynamic volume.[1][9][14] It separates monomers from dimers and higher-order aggregates.[1][15]
- Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[16]
   [17][18] It is particularly useful for identifying the early onset of aggregation.[2]
- Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, particularly under non-reducing conditions, can be used to visualize high molecular weight species corresponding to aggregates.[19][20][21]

# Troubleshooting Guides Issue 1: High Levels of Soluble Aggregates Detected by SEC

If your SEC analysis reveals a significant percentage of high molecular weight species (dimers, trimers, or larger aggregates), consider the following troubleshooting steps.



Click to download full resolution via product page

Caption: Troubleshooting high soluble aggregates.



| Possible Cause                       | Recommended Action                                                                                                                                                                                                                                                                       |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Formulation pH            | The pH of the formulation may be too close to the ADC's isoelectric point (pI), minimizing its net charge and promoting aggregation.[8]  Action: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation.[3]                 |
| Insufficient Excipient Concentration | The concentration of stabilizing excipients (e.g., polysorbates, sugars) may be too low to effectively prevent aggregation.[3] Action:  Perform a formulation screen with varying concentrations of key excipients to determine the optimal concentration for minimizing aggregation.[3] |
| High ADC Concentration               | Higher ADC concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[3] Action: If feasible for the intended application, evaluate the effect of lowering the ADC concentration.[3]                                                              |
| Process-Induced Stress               | High shear stress from operations like pumping or filtration can induce protein unfolding and aggregation.[1][3] Action: Optimize processing parameters, such as using lower flow rates or larger pore size filters, to minimize mechanical stress.[3]                                   |

# Issue 2: Increase in Particle Size or Polydispersity Index (PDI) Detected by DLS

An increase in the average particle size (Z-average) or a high Polydispersity Index (PDI) in DLS measurements suggests the formation of aggregates.





Click to download full resolution via product page

Caption: DLS workflow for formulation screening.



| Possible Cause             | Recommended Action                                                                                                                                                                                                                                                                                                                                                                        |  |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Colloidal Instability      | The ADC is unstable in the current buffer, leading to the formation of small, soluble aggregates that are detected by DLS.[2] Action: Use DLS to screen a panel of formulation buffers with varying pH, ionic strength, and excipients (e.g., arginine, polysorbate) to identify conditions that minimize changes in Z-average and PDI over time or under stress.                         |  |
| Conformational Instability | The ADC may be partially unfolding, exposing hydrophobic patches that initiate aggregation. This can be exacerbated by thermal stress. Action: Perform a thermal ramp experiment using DLS to determine the aggregation onset temperature (Tagg). Formulations with higher Tagg are generally more stable. Add stabilizers like sucrose or trehalose to improve conformational stability. |  |
| Freeze-Thaw Instability    | The formulation may not adequately protect the ADC during freeze-thaw cycles.[3] Action: Increase the concentration of cryoprotectants such as sucrose or trehalose.[3] Conduct freeze-thaw studies, monitoring aggregation by DLS after each cycle, to confirm stability.                                                                                                                |  |

# Experimental Protocols Protocol 1: Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify soluble ADC aggregates (dimers and higher molecular weight species) from the monomeric form based on their hydrodynamic volume.[9][14]

#### Materials:

• High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[9][22]



- SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 μm).[9][23]
- Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
- DM4 ADC sample.
- Low-protein-binding 0.22 μm syringe filters.

#### Methodology:

- System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[2]
- Sample Preparation: Dilute the DM4 ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[2] If necessary, filter the sample through a 0.22 μm filter to remove any large, insoluble particles.[2]
- Injection: Inject a fixed volume of the prepared sample (e.g., 20 μL) onto the column.
- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all species. Aggregates will elute first, followed by the monomer, and then any fragments.
- Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate
  the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak
  Area) \* 100.

### **Protocol 2: Dynamic Light Scattering (DLS)**

Objective: To determine the particle size distribution and polydispersity of the DM4 ADC formulation to detect the presence of aggregates.[16][17]

#### Materials:

- DLS instrument (e.g., Wyatt DynaPro Plate Reader).[18]
- Low-volume quartz or disposable cuvettes.



- DM4 ADC stock solution.
- Formulation buffers.

#### Methodology:

- Sample Preparation: Prepare a series of ADC samples at a concentration of 0.5-1.0 mg/mL in the desired formulation buffer.[2] Ensure all solutions are free of dust and extraneous particles by centrifuging at high speed (e.g., 10,000 x g for 10 minutes) or filtering through a low-protein-binding filter (e.g., 0.02 μm) directly into the cuvette.[18]
- Instrument Setup: Set the instrument parameters, including temperature, measurement duration, and number of acquisitions, according to the manufacturer's guidelines.[2] Allow the sample to equilibrate to the set temperature within the instrument.
- Measurement: Initiate the measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]
- Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and provide a size distribution profile.[16] Key parameters to evaluate are:
  - Z-average: The intensity-weighted mean hydrodynamic size. An increase in Z-average indicates the presence of larger species (aggregates).
  - Polydispersity Index (PDI): A measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse. Higher values indicate a broader size distribution, often due to aggregation.[16]

# Protocol 3: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To visualize high molecular weight (HMW) species corresponding to ADC aggregates under non-reducing conditions.

Materials:



- · Electrophoresis cell and power supply.
- Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).[20]
- Running buffer (e.g., MOPS or MES).
- Sample buffer (non-reducing).
- DM4 ADC sample.
- Unconjugated antibody control.
- Molecular weight marker.
- Protein stain (e.g., Coomassie Brilliant Blue).

### Methodology:

- Sample Preparation: Mix the DM4 ADC sample and the unconjugated antibody control with non-reducing sample buffer. Do not add a reducing agent like β-mercaptoethanol or DTT, and do not heat the samples, as this can induce aggregation.[19]
- Gel Loading: Load the molecular weight marker, the unconjugated antibody, and the DM4
   ADC sample into separate wells of the gel.
- Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
- Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce background staining.
- Analysis: Image the gel. Under non-reducing conditions, the intact antibody should run as a single band (e.g., ~150 kDa for an IgG).[24] The presence of bands at higher molecular weights in the ADC lane, which are absent or less intense in the control lane, indicates the presence of covalent or non-covalent aggregates.[21]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. adc.bocsci.com [adc.bocsci.com]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. azonano.com [azonano.com]
- 18. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]



- 20. aboligo.com [aboligo.com]
- 21. Unfolding of IgG domains detected by non-reducing SDS-PAGE PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Addressing aggregation issues in DM4 ADC formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608211#addressing-aggregation-issues-in-dm4-adc-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com